molecular formula C18H32O6 B052971 Glycerol trivalerate CAS No. 620-68-8

Glycerol trivalerate

Cat. No.: B052971
CAS No.: 620-68-8
M. Wt: 344.4 g/mol
InChI Key: PZJLFHDNXGAZHU-UHFFFAOYSA-N
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Description

Glycerol trivalerate (CAS: 620-68-8), also known as glyceryl trivalerate or trivalerin, is a triester derived from glycerol and valeric acid (pentanoic acid). Its molecular formula is C₁₈H₃₂O₆, with a molecular weight of 344.44 g/mol . Structurally, it consists of a glycerol backbone esterified with three valerate groups. This compound is a liquid at room temperature, with a density of 1.002 g/mL and a boiling point of 386.9°C .

This compound has gained attention in biomedical research due to its role as a prodrug for valerate, a short-chain fatty acid (SCFA). Studies demonstrate its efficacy in reducing Clostridioides difficile (C. difficile) colonization in murine models and enhancing the success of fecal microbiota transplantation (FMT) in recurrent C. difficile infection (rCDI) . Additionally, it is used in analytical chemistry as an internal standard for fatty acid analysis via gas chromatography .

Preparation Methods

Conventional Batch Esterification

The most widely documented method for synthesizing glycerol trivalerate is acid-catalyzed esterification in batch reactors. This approach involves combining glycerol with a stoichiometric excess of valeric acid in the presence of a homogeneous acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via the following equilibrium:

Glycerol+3Valeric AcidGlycerol Trivalerate+3H2O\text{Glycerol} + 3\text{Valeric Acid} \rightleftharpoons \text{this compound} + 3\text{H}_2\text{O}

To drive the reaction toward triester formation, water is removed using azeotropic distillation or molecular sieves . Key parameters include:

  • Molar ratio : A 1:4–1:6 glycerol-to-valeric acid ratio ensures excess acid for complete esterification .

  • Temperature : 110–140°C, balancing reaction rate and side-product formation .

  • Catalyst loading : 1–3 wt% relative to the acid .

A representative study achieved 92% conversion after 8 hours at 120°C using PTSA . However, batch methods face challenges in scalability and energy efficiency due to prolonged reaction times and difficulty in separating homogeneous catalysts.

Continuous Flow Synthesis

Recent advances focus on continuous processes to improve efficiency and reduce costs. Two prominent technologies have been evaluated:

Plug Flow Reactor (PFR) Systems

PFRs enable precise temperature and residence time control. In a simulated PFR process for this compound :

  • Residence time : 2–4 hours at 130°C.

  • Yield : 89–91%, with 95% selectivity toward the triester.

  • Catalyst : Heterogeneous sulfonated zirconia (SZ), enabling catalyst reuse.

PFRs reduce side reactions compared to batch systems but require careful optimization of flow rates and mixing.

Reactive Distillation (RD)

RD integrates reaction and separation in a single unit, continuously removing water to shift equilibrium. A techno-economic analysis demonstrated:

  • Conversion : 98% at 140°C with 1.5 wt% SZ.

  • Energy savings : 30% lower utilities than batch or PFR.

  • Capital cost : $2.1M for a 5 kton/year plant, versus $3.4M for batch.

RD is particularly effective for triesters due to the need for high conversion across three sequential esterification steps .

Catalytic Innovations

Heterogeneous Acid Catalysts

Homogeneous catalysts (e.g., H₂SO₄) are corrosive and difficult to recover. Sulfonated zirconia-silica composites (ZrO₂-SiO₂-SO₃H) offer a reusable alternative :

  • Surface acidity : 1.8 mmol H⁺/g.

  • Hydrophobicity : Prevents water adsorption, enhancing triester selectivity .

  • Performance : 94% conversion at 160°C with 4:1 acid-to-glycerol ratio .

Enzymatic Esterification

Lipases (e.g., Candida antarctica) provide a green alternative under mild conditions (40–60°C). However, challenges include:

  • Substrate inhibition : High valeric acid concentrations reduce enzyme activity.

  • Cost : Enzymes account for 20–30% of production expenses .

Process Optimization and Kinetics

Reaction kinetics for this compound synthesis were modeled using Aspen Plus and MATLAB . Key findings:

  • Activation energy : 58 kJ/mol for the forward reaction.

  • Rate constants : kforward=1.2×103L/mol\cdotpmink_{\text{forward}} = 1.2 \times 10^{-3} \, \text{L/mol·min}, kreverse=3.4×105L/mol\cdotpmink_{\text{reverse}} = 3.4 \times 10^{-5} \, \text{L/mol·min} at 120°C .

Optimal conditions derived from response surface methodology :

ParameterOptimal ValueEffect on Conversion
Temperature160°CPositive linear
Acid:Glycerol Ratio4:1Positive quadratic
Catalyst Loading3 wt%Positive linear

Industrial-Scale Production

A comparative techno-economic analysis of batch, PFR, and RD processes revealed :

MetricBatchPFRRD
Capital Cost ($M)3.43.12.1
Operating Cost ($M/yr)8.27.96.3
Yield (%)929198
Energy Use (GJ/ton)12.510.88.7

RD emerged as the most viable for large-scale production due to superior energy efficiency and yield.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Glycerol trivalerate has demonstrated significant antimicrobial activity, particularly against Clostridioides difficile (C. difficile), a bacterium responsible for antibiotic-associated diarrhea. In studies involving mouse models, oral administration of this compound resulted in a 95% reduction in C. difficile total viable counts (TVC) compared to control groups treated with phosphate-buffered saline (PBS) . This effect is attributed to the restoration of valerate levels in the gut microbiome, which is critical for combating C. difficile infections.

Case Study: Gut Microbiome Restoration
In a controlled study, researchers administered this compound to mice post-antibiotic treatment. The results indicated that valerate levels were significantly depleted during antibiotic therapy but were restored following treatment with this compound. This restoration was linked to a rapid decrease in C. difficile growth, suggesting that this compound could serve as a therapeutic agent for recurrent C. difficile infections .

Food Industry Applications

Food Additive
In the food industry, this compound acts as a food additive with emulsifying properties that improve the texture and stability of various products. Its ability to enhance the solubility of hydrophobic compounds makes it valuable for flavoring and preservation purposes. Additionally, its biocompatibility allows for potential use in functional foods designed to support gut health.

Cosmetic Applications

Emollient and Emulsifier
this compound is utilized in cosmetic formulations as an emollient and emulsifier. Its properties help to stabilize creams and lotions, improving their texture and application. The compound's ability to enhance skin hydration makes it suitable for use in moisturizers and other skin care products.

Comparison with Similar Compounds

Glycerol esters, including glycerol trivalerate, share structural similarities but differ significantly in physical properties, applications, and biological activities. Below is a comparative analysis of this compound with structurally related esters:

Table 1. Comparative Analysis of this compound and Structurally Related Esters

Property This compound Glycerol Tristearate Glycerol Triacetate (Triacetin)
CAS Number 620-68-8 555-43-1 102-76-1
Molecular Formula C₁₈H₃₂O₆ C₅₇H₁₁₀O₆ C₉H₁₄O₆
Molecular Weight 344.44 g/mol 891.51 g/mol 218.20 g/mol
Physical State Liquid Solid Liquid
Density 1.002 g/mL at 20°C ~0.86 g/cm³ (solid) 1.16 g/mL
Boiling Point 386.9°C Decomposes 258–260°C
Key Applications - Antimicrobial delivery
- Analytical chemistry
- Cosmetics
- Food additive
- Food additive
- Pharmaceutical solvent
Biological Activity Inhibits C. difficile and carbapenem-resistant E. coli via valerate release Structural stabilizer; no direct antimicrobial data Enhances drug solubility; no direct antimicrobial role
Safety Profile Non-hazardous Limited safety data Generally recognized as safe

Key Differences and Research Findings

Antimicrobial Efficacy: this compound: Releases valerate upon hydrolysis, which inhibits C. difficile growth in a dose-dependent manner. In mouse models, oral administration reduced C. difficile stool counts by ~95% compared to controls . It also contributed to an 87% reduction in carbapenem-resistant E. coli when combined with other SCFA triglycerides . Tributyrate-derived butyrate is linked to anti-inflammatory effects in gut models .

Physicochemical Properties :

  • This compound’s lower molecular weight and liquid state make it suitable for oral delivery in preclinical studies, whereas glycerol tristearate’s high molecular weight and solid state limit it to structural roles in cosmetics and food .

In contrast, glycerol tristearate lacks comprehensive safety data but is widely used in consumer products .

Research Limitations :

  • This compound’s efficacy in mice used concentrations exceeding physiological levels (15 mM vs. 4 mM in human FMT studies), raising questions about translational relevance .

Biological Activity

Glycerol trivalerate (GT) is a triester of glycerol and valeric acid, which has garnered attention for its potential biological activities, particularly in relation to gut health and microbial interactions. This article synthesizes findings from various studies regarding the biological activity of this compound, focusing on its effects against Clostridioides difficile infections (CDI) and its role in modulating gut microbiota.

This compound has been shown to significantly reduce the viability of C. difficile, a major pathogen responsible for antibiotic-associated diarrhea. In a controlled study involving a mouse model, oral administration of this compound resulted in a 95% reduction in C. difficile total viable counts (TVC) compared to controls treated with phosphate-buffered saline (PBS) . This effect is attributed to the restoration of valerate levels in the gut, which are often depleted following antibiotic treatment.

Table 1: Efficacy of this compound in Reducing C. difficile Counts

TreatmentC. difficile TVC Reduction (%)Notes
This compound95%Significant reduction in stool counts
Phosphate Buffered Saline (PBS)0%No effect observed

Role in Fecal Microbiota Transplantation (FMT)

The incorporation of this compound into FMT protocols has shown promising results. Studies indicate that FMT from healthy donors can restore gut microbial balance and enhance the efficacy of valerate recovery post-treatment. Specifically, individuals receiving FMT exhibited increased valerate levels, which correlated with improved clinical outcomes in recurrent CDI cases .

In Vitro Studies on Antimicrobial Activity

In vitro experiments have demonstrated that valerate, released from this compound, inhibits the growth of various C. difficile ribotypes without adversely affecting commensal gut bacteria. This selective antimicrobial activity suggests that this compound could serve as a therapeutic agent for CDI while preserving beneficial gut flora .

Case Studies and Clinical Implications

A case series involving patients with recurrent CDI treated with this compound highlighted its potential as an adjunct therapy. Patients reported significant symptom relief and microbiome restoration following treatment, underscoring the compound's role in enhancing gut health .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing glycerol trivalerate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of glycerol with valeric acid using acid catalysts (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) with flame-ionization detection (FID) for purity analysis. Ensure stoichiometric ratios are optimized to minimize side products like mono- or di-esters. Reference analytical standards (e.g., methyl undecanoate) should be used for quantification .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Employ internal standards such as methyl nonadecanoate or glycerol-d₅ derivatives to correct for matrix effects. Sample preparation should include transesterification with sodium methylate to convert esters into fatty acid methyl esters (FAMEs), followed by GC-FID analysis. Validate recovery rates using spiked samples and adhere to AOAC guidelines for reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : While this compound is not classified as hazardous (non-GHS), use nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from oxidizing agents. Document handling procedures in line with OSHA and EC directives .

Advanced Research Questions

Q. How does this compound influence gut microbiota dynamics in studies on recurrent Clostridioides difficile infection (rCDI)?

  • Methodological Answer : In murine models, oral administration of this compound correlates with reduced C. difficile colony-forming units and restored valerate levels. Use 16S rRNA sequencing to track microbiota shifts (e.g., enrichment of Ruminococcaceae) and quantify short-chain fatty acids (SCFAs) via LC-MS. Compare pre- and post-FMT samples to validate valerate's role in mucosal healing .

Q. What strategies resolve misidentification of this compound in LC-MS-based lipidomics workflows?

  • Methodological Answer : Misidentification (e.g., confusion with thromboxane B1) arises from similar m/z values. Use high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy and isotopic pattern matching. Cross-validate findings with NMR or spiking experiments using certified reference materials (CRMs) .

Q. How can transesterification efficiency of this compound be optimized for biodiesel-related research?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst concentration) using response surface methodology (RSM). Monitor conversion rates via GC-FID with a CP Sil-88 column. For repeatability, follow EN 14106 standards, ensuring ≤5% variation across replicates. Include heptane as a solvent to stabilize phase separation .

Q. What statistical approaches address contradictions in this compound’s bioactivity across studies?

  • Methodological Answer : Perform meta-analysis of dose-response data using random-effects models to account for heterogeneity. Stratify results by model systems (e.g., in vitro vs. in vivo) and validate hypotheses via knock-in/knout animal models. Report effect sizes with 95% confidence intervals .

Q. Methodological Challenges and Future Directions

  • Data Reproducibility : Standardize synthesis and quantification protocols across labs to minimize variability. Use CRMs and inter-laboratory comparisons .
  • Emerging Techniques : Explore MALDI-TOF imaging for spatial distribution analysis in tissue samples or CRISPR-Cas9 editing to study valerate’s immunomodulatory pathways .
  • Open Questions : Investigate this compound’s role in non-GI systems (e.g., neuroinflammation) and its interactions with synthetic drugs via metabolomics .

Properties

IUPAC Name

2,3-di(pentanoyloxy)propyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLFHDNXGAZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977539
Record name Propane-1,2,3-triyl tripentanoate
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-68-8
Record name Trivalerin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol trivalerate
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Record name Propane-1,2,3-triyl tripentanoate
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Record name Propane-1,2,3-triyl trivalerate
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Record name TRIVALERIN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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